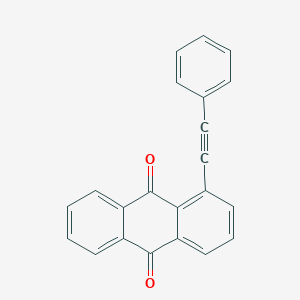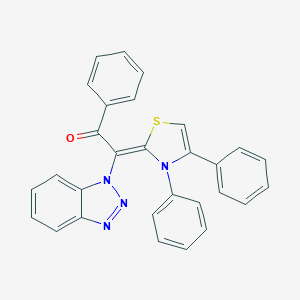
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C22H12O2. It is a derivative of anthraquinone, featuring a phenylethynyl group attached to the anthraquinone core.
准备方法
The synthesis of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves a cross-coupling reaction. One common method is the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
化学反应分析
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized quinone derivatives, while reduction results in hydroquinone forms .
科学研究应用
作用机制
The mechanism of action of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its redox activity. The compound can undergo reversible oxidation and reduction, making it a potential redox-active switch in molecular electronics. In biological systems, it may interact with cellular proteins and enzymes involved in redox processes, potentially leading to oxidative stress or modulation of signaling pathways .
相似化合物的比较
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be compared to other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, lacking the phenylethynyl group, is less reactive in terms of electrophilic substitution.
1-Hydroxy-9,10-anthraquinone: This derivative has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.
1-Bromo-9,10-anthraquinone: The presence of a bromine atom increases its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its phenylethynyl group, which enhances its conjugation and redox properties, making it particularly valuable in electronic and redox applications .
属性
分子式 |
C22H12O2 |
|---|---|
分子量 |
308.3g/mol |
IUPAC 名称 |
1-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-10-4-5-11-18(17)22(24)20-16(9-6-12-19(20)21)14-13-15-7-2-1-3-8-15/h1-12H |
InChI 键 |
UFGJXIRNVAPIBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 5-(acetylamino)-3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B427464.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)


![2-{2-[4-(dimethylamino)phenyl]vinyl}-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427469.png)

![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
![2-Cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide](/img/structure/B427481.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)

![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)
![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)
